7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione
Description
7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a methylbenzylamino group attached to a purine scaffold. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10-3-5-11(6-4-10)9-17-15-18-13-12(21(15)7-8-22)14(23)19-16(24)20(13)2/h3-6,22H,7-9H2,1-2H3,(H,17,18)(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERXWZYZALHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N2CCO)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-52-4 | |
| Record name | 7-(2-HO-ETHYL)-3-ME-8-((4-METHYLBENZYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amination: The amino group is introduced by reacting the intermediate with 4-methylbenzylamine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Uniqueness
7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other purine derivatives.
Biological Activity
The compound 7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione can be represented as follows:
- Molecular Formula : C16H19N5O
- Molecular Weight : 299.36 g/mol
This compound features a purine base with a hydroxyethyl side chain and a 4-methylbenzyl amino group, which may influence its biological properties.
Anticancer Properties
Recent studies have indicated that purine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to 7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.39 | Apoptosis induction |
| Compound C | SF-268 | 31.5 | Cell cycle arrest |
These results suggest that similar compounds may also exert cytotoxic effects on cancer cells through various mechanisms such as kinase inhibition and apoptosis induction .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes relevant to disease pathways. For example, it may inhibit certain kinases involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Pharmacological Studies
Pharmacological evaluations have demonstrated that derivatives of this compound can modulate various biological pathways:
- Anti-inflammatory Activity : Some studies suggest that related purine compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : The cytotoxic effects against different cancer cell lines highlight the potential for therapeutic applications in oncology.
Case Study 1: Antitumor Activity
In a study conducted by Li et al., a series of purine derivatives were screened for their antitumor activity. The compound similar to 7-(2-hydroxyethyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine was found to significantly inhibit the growth of MCF-7 cells with an IC50 value of 0.46 µM, indicating strong anticancer potential .
Case Study 2: Mechanistic Insights
A mechanistic study revealed that the compound activates apoptotic pathways in cancer cells. This was evidenced by increased levels of caspases and PARP cleavage in treated cells, suggesting that the compound induces apoptosis through intrinsic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
